molecular formula C5H12O2S B008398 (Methylthio)acetaldehyde dimethyl acetal CAS No. 40015-15-4

(Methylthio)acetaldehyde dimethyl acetal

Cat. No. B008398
CAS RN: 40015-15-4
M. Wt: 136.22 g/mol
InChI Key: DVOAQLUDKIFSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Methylthio)acetaldehyde dimethyl acetal” is a chemical compound with the molecular formula C5H12O2S . It is used in chemical synthesis studies .


Synthesis Analysis

The synthesis of acetaldehyde dimethylacetal, a similar compound, has been studied in a batch reactor by the acetaldehyde and methanol reaction in the liquid phase, using the acid resin Amberlyst-15 as the catalyst .


Molecular Structure Analysis

The molecular weight of “(Methylthio)acetaldehyde dimethyl acetal” is 136.21 g/mol . The linear formula of this compound is CH3SCH2CH(OCH3)2 . The InChI string is 1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“(Methylthio)acetaldehyde dimethyl acetal” is a clear liquid with a boiling point of 60°C . The density of this compound is 1.022 g/mL at 25°C . The refractive index n20/D is 1.4528 .

Scientific Research Applications

C5H12O2S C_5H_{12}O_2S C5​H12​O2​S

and a molecular weight of 136.21, is primarily used in chemical synthesis studies .

Environmental Science

Lastly, in environmental science, (Methylthio)acetaldehyde dimethyl acetal is used in studies related to sulfur cycle and its impact on the environment. It helps in understanding the role of sulfur compounds in atmospheric chemistry.

Each of these applications leverages the unique chemical properties of (Methylthio)acetaldehyde dimethyl acetal , demonstrating its versatility and importance across various fields of scientific research. The compound’s ability to participate in diverse chemical reactions makes it a valuable asset in both industrial and academic research settings .

Safety And Hazards

“(Methylthio)acetaldehyde dimethyl acetal” is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, using only non-sparking tools, and taking precautionary measures against static discharges .

properties

IUPAC Name

1,1-dimethoxy-2-methylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOAQLUDKIFSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348544
Record name (Methylthio)acetaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methylthio)acetaldehyde dimethyl acetal

CAS RN

40015-15-4
Record name 1,1-Dimethoxy-2-(methylthio)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40015-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methylthio)acetaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methylthio)acetaldehyde Dimethyl Acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Methylthio)acetaldehyde dimethyl acetal
Reactant of Route 2
Reactant of Route 2
(Methylthio)acetaldehyde dimethyl acetal
Reactant of Route 3
Reactant of Route 3
(Methylthio)acetaldehyde dimethyl acetal
Reactant of Route 4
Reactant of Route 4
(Methylthio)acetaldehyde dimethyl acetal
Reactant of Route 5
Reactant of Route 5
(Methylthio)acetaldehyde dimethyl acetal
Reactant of Route 6
Reactant of Route 6
(Methylthio)acetaldehyde dimethyl acetal

Q & A

Q1: Why is (methylthio)acetaldehyde dimethyl acetal used as a starting material in the synthesis of aza-peptides?

A1: (Methylthio)acetaldehyde dimethyl acetal serves as a convenient precursor to azamethionine precursors. Azamethionine, an aza-amino acid, is crucial for incorporating the α-aza-amino acid moiety into peptide sequences, ultimately yielding aza-peptides []. This is important because aza-peptides show enhanced resistance to biodegradation compared to natural peptides while maintaining structural similarities, making them attractive candidates for drug development []. Using (methylthio)acetaldehyde dimethyl acetal directly in a one-pot synthesis bypasses the need to isolate the potentially unstable (methylthio)acetaldehyde, streamlining the process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.